REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl:3][C:4]1[C:12](I)=[CH:11][C:10]([Cl:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].Cl>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].O>[Cl:3][C:4]1[C:12]([OH:1])=[CH:11][C:10]([Cl:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1,4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
97.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
51.34 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1I)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
26.29 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for three hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
At the-conclusion of this period
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an icewater bath
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed four times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |